N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}PROPANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
The synthesis of N-{1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}PROPANAMIDE can be achieved through a multi-step process involving the reaction of 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine with various reagents. One such method involves the use of (±)-flurbiprofen in a one-step reaction . The reaction conditions typically include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of methoxy groups on the phenyl ring makes it susceptible to oxidation reactions, forming quinones.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, leading to the formation of alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the methoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and bind to specific receptors, leading to its biological effects. For example, it may inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .
Comparison with Similar Compounds
N-{1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}PROPANAMIDE can be compared with other similar compounds such as:
1,2-Bis(3,4-dimethoxyphenyl)ethan-1-amine: A starting material for the synthesis of various biologically active compounds.
Flurbiprofen: A nonsteroidal anti-inflammatory drug (NSAID) used in the synthesis of the title compound.
Piritrexim: An inhibitor of DHFR with antitumor effects.
The uniqueness of N-{1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}PROPANAMIDE lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H21F3N4O6 |
---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
N-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide |
InChI |
InChI=1S/C20H21F3N4O6/c1-4-13(28)26-19(20(21,22)23)14-15(24-17(19)30)27(18(31)25-16(14)29)8-7-10-5-6-11(32-2)12(9-10)33-3/h5-6,9H,4,7-8H2,1-3H3,(H,24,30)(H,26,28)(H,25,29,31) |
InChI Key |
DEVKQXFULQVJCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1(C2=C(NC1=O)N(C(=O)NC2=O)CCC3=CC(=C(C=C3)OC)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.